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Compound Name: Methyl 7-oxoheptanoate

Cat. No.: B1352054

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-oxoheptanoate is a bifunctional organic molecule containing both an aldehyde and a
methyl ester group. This unique structural feature makes it a valuable building block in organic
synthesis, particularly as a precursor to biologically active molecules such as prostanoids and
insect pheromones.[1][2][3][4] This technical guide provides a comprehensive overview of the
theoretical and computational studies of methyl 7-oxoheptanoate, alongside a detailed
summary of its synthesis and spectroscopic properties. The information is intended to serve as
a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug
development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for methyl 7-
oxoheptanoate is presented below. This data is crucial for its identification and
characterization in a laboratory setting.

Table 1: Physicochemical Properties of Methyl 7-
oxoheptanoate
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Property Value Source
Molecular Formula C8H1403 [5]
Molecular Weight 158.19 g/mol [5]1[6]
CAS Number 35376-00-2 [5]
Boiling Point 210.2 °C at 760 mmHg [6]
Density 0.98 g/cm?3 [6]
Refractive Index (n2°D) 1.4388 [7]

InChl=1S/C8H1403/c1-11-

InChl 8(10)6-4-2-3-5-7-9/h7H,2- [5]18]
6H2,1H3
SMILES COC(=0)CCCCCC=0 [5]18]

Table 2: Spectroscopic Data of Methyl 7-oxoheptanoate

Spectroscopy

Peak Assignments Source

1H-NMR (CDCls)

& = 1.25-1.45 (m, 4H), 1.55-
1.65 (m, 4H), 2.27 (t, 2H,
J=7.5Hz), 3.60 (s, 3H), 9.75 (t,
1H, J=1.5Hz)

[2]

IR (film)

v = 1725 (C=0, ester and

2
aldehyde) cm— 2l

Mass Spectrometry

m/z = 158 (M+), 127, 101, 87,

[2]
59, 55, 43

Synthesis of Methyl 7-oxoheptanoate

Several synthetic routes to methyl 7-oxoheptanoate have been reported, often starting from

readily available cyclic ketones or dicarboxylic acids. The choice of synthetic pathway can

depend on factors such as desired scale, cost of starting materials, and available reagents. A
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summary of common synthetic methods is provided in Table 3, followed by a detailed
experimental protocol for a high-yield synthesis.

Table 3: Comparison of Synthetic Routes to Methyl 7-

oxoheptanoate
Starting Material Key Reagents Overall Yield (%) References
Potassium persulfate, -
Cycloheptanone Good (not specified) [2][3]
PCC
a- Methanol, KF-2H20,
) ) High (not specified) [4]
Nitrocycloheptanone Nef reaction
Disodium
Methyl 6- tetracarbonylferrate,
_ _ 57-63% [7]
bromohexanoate acetic acid, methyl
iodide
Acetic anhydride, N )
) ) Not specified for direct
Suberic acid furan, ZnClz, H2S0a, [9]
product
NaBHa
e-Caprolactone Not specified Not specified [1114]

Experimental Protocol: Synthesis from
Cycloheptanone[2]

This two-step procedure provides a good yield of methyl 7-oxoheptanoate from the
inexpensive starting material, cycloheptanone.

Step 1: Synthesis of Methyl 7-hydroxyheptanoate

e To a solution of potassium persulfate (72.16 g, 0.266 mol) in water, gradually add a solution
of cycloheptanone (9.96 g, 0.089 mol) in methanol (30 ml) at 10-15 °C with stirring.

 Allow the mixture to react at room temperature for 5 hours.

e Dilute the mixture with water (700 ml) and extract with diethyl ether (3 x 200 ml).
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e Dry the combined organic layers over magnesium sulfate, evaporate the solvent, and distill
to obtain pure methyl 7-hydroxyheptanoate.

Step 2: Oxidation to Methyl 7-oxoheptanoate

e To a stirred suspension of pyridinium chlorochromate (PCC) (12.9 g, 0.06 mol) in
dichloromethane (100 ml), add a solution of methyl 7-hydroxyheptanoate (5.8 g, 0.036 mol)
in dichloromethane (20 ml).

 Stir the mixture at room temperature for 2 hours.
 Dilute the reaction mixture with diethyl ether (100 ml) and filter through a pad of silica gel.

o Evaporate the solvent and distill the residue under reduced pressure to afford pure methyl 7-
oxoheptanoate.

Theoretical and Computational Studies

While specific high-level computational studies on methyl 7-oxoheptanoate are not abundant
in the literature, its conformational behavior and reactivity can be inferred from theoretical
studies on analogous aldehydes, ketones, and esters.

Conformational Analysis

The flexible six-carbon chain of methyl 7-oxoheptanoate allows for numerous possible
conformations. The lowest energy conformers are expected to be those that minimize steric
interactions. For the alkyl chain, a staggered arrangement is energetically favored. The relative
orientation of the ester and aldehyde groups will be influenced by dipole-dipole interactions and
potential weak intramolecular hydrogen bonding. Computational studies on similar long-chain
esters and ketones suggest a preference for extended-chain conformations in the gas phase,
while solvent effects in polar media can favor more folded structures. The aldehyde group,
being at the terminus, has a relatively low rotational barrier.

Reactivity and Frontier Molecular Orbitals

The reactivity of methyl 7-oxoheptanoate is dictated by the presence of the aldehyde and
ester functional groups. Aldehydes are generally more reactive towards nucleophiles than
esters.[10][11] This can be understood by considering both steric and electronic factors. The
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aldehyde carbonyl carbon is less sterically hindered than the ester carbonyl, and the single
alkyl chain attached to the aldehyde carbonyl is less electron-donating than the alkoxy group of
the ester, making the aldehyde carbonyl carbon more electrophilic.

A gualitative understanding of its reactivity can be gained from a frontier molecular orbital
(FMO) perspective. The Highest Occupied Molecular Orbital (HOMO) will likely be localized on
the oxygen atoms of the carbonyl groups, while the Lowest Unoccupied Molecular Orbital
(LUMO) will be a mt* orbital associated with the C=0 double bonds, with a larger coefficient on
the more electrophilic aldehyde carbon. Nucleophilic attack will therefore preferentially occur at
the aldehyde carbonyl carbon.

Applications in Synthesis

Methyl 7-oxoheptanoate is a key intermediate in the synthesis of prostanoids, which are a
class of lipid compounds with diverse physiological effects.[1] One of the key steps involves the
intramolecular aldol condensation of a derivative of methyl 7-oxoheptanoate to form a
cyclopentenone ring, which is the core structure of many prostaglandins.

Synthetic Pathway to a Prostanoid Precursor

The following diagram illustrates a generalized synthetic pathway where methyl 7-
oxoheptanoate is a starting material for a prostanoid precursor. This involves the protection of
the aldehyde, followed by a series of reactions to build the cyclopentenone ring and introduce
the necessary side chains.

Intramolecular
Aldol Condensation _ | Prostanoid Precursor
(Cyclopentenone)

Protection _ | Side-chain addition _

Methyl 7-oxoheptanoate Protected Aldehyde Cyclization Precursor

Click to download full resolution via product page

Caption: Synthetic pathway from Methyl 7-oxoheptanoate to a prostanoid precursor.

Workflow for Computational Analysis

A typical workflow for the computational study of a molecule like methyl 7-oxoheptanoate
would involve several steps, from initial structure generation to detailed analysis of its
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Caption: A typical workflow for the computational analysis of an organic molecule.

Conclusion

Methyl 7-oxoheptanoate is a versatile synthetic intermediate with significant applications in
the synthesis of complex, biologically active molecules. This guide has provided a consolidated
overview of its synthesis, spectroscopic properties, and theoretical aspects. While specific
computational studies on this molecule are limited, a good understanding of its conformational
preferences and reactivity can be derived from the broader knowledge of related functional
groups. The detailed experimental protocols and compiled data serve as a practical resource
for chemists working with this compound. Further computational investigations, particularly
using Density Functional Theory (DFT), would be valuable to provide a more quantitative
understanding of its structure-reactivity relationships and to aid in the design of new synthetic
routes and applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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